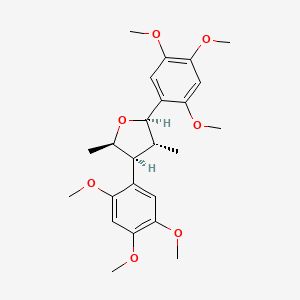

(+/-)-Magnosalicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+/-)-Magnosalicin is a natural product with the molecular formula C24H32O7 . This compound is notable for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of magnosalicin typically involves a formal [3+2] cycloaddition reaction. This reaction is carried out between electron-rich aryl epoxides and alkenes under Lewis acid catalysis, resulting in the formation of tetrasubstituted tetrahydrofurans . The reaction conditions often include the use of a Lewis acid such as boron trifluoride etherate, and the reaction is conducted at room temperature to moderate temperatures.

Industrial Production Methods: While specific industrial production methods for magnosalicin are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (+/-)-Magnosalicin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Magnosalicin serves as a precursor for synthesizing more complex organic molecules. Its structural features enable the modification necessary for creating derivatives with enhanced biological activities.

Biology

- Anti-Cancer Properties : Recent studies have demonstrated that (+/-)-Magnosalicin exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (AS49), ovarian cancer (SK-OV-3), skin melanoma (SK-MEL-2), and colon adenocarcinoma (HCT-15). The compound showed IC₅₀ values above 8.5 µM in these cell lines, indicating its potential as an anti-cancer agent .

- Neuroprotective Effects : The compound has also been reported to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease research. At a concentration of 100 µM, it exhibited a 61% inhibition rate compared to a positive control .

Medicine

- Therapeutic Potential : Due to its ability to interact with various biological targets, this compound is being explored as a therapeutic agent. Its anti-inflammatory properties further enhance its appeal in medical research .

Industry

- Material Development : In industrial applications, magnosalicin is utilized in developing new materials with specific properties such as enhanced stability or reactivity. Its unique chemical structure allows for modifications that can lead to improved material characteristics.

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| AS49 | >8.5 | Non-small cell lung carcinoma |

| SK-OV-3 | >8.5 | Ovarian malignant ascites |

| SK-MEL-2 | >8.5 | Skin melanoma |

| HCT-15 | >8.5 | Colon adenocarcinoma |

Table 2: Inhibitory Effects on Amyloid-Beta Aggregation

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 100 | 61 |

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. The results indicated significant apoptosis induction in treated cells, highlighting its potential as a candidate for cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, this compound was tested for its ability to inhibit amyloid-beta aggregation. The results showed promising neuroprotective effects, suggesting its utility in developing treatments for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of magnosalicin involves its interaction with various molecular targets:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by down-regulating the expression of nuclear factor-kappa B.

Antioxidant Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

(+/-)-Magnosalicin is unique due to its specific stereochemistry and the presence of multiple methoxy groups on the aromatic rings. Similar compounds include:

Epoxides: Used in similar cycloaddition reactions.

Tetrahydrofurans: Other derivatives with different substituents.

Lignans: Natural products with similar anti-inflammatory and antioxidant properties.

Eigenschaften

CAS-Nummer |

93376-03-5 |

|---|---|

Molekularformel |

C24H32O7 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m1/s1 |

InChI-Schlüssel |

XCWBENSTFQIQNV-PKERQCHISA-N |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |

Synonyme |

magnosalicin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.